3-Bromo-4-fluoro-5-methylbenzoic acid

HDAC8 Epigenetics Cancer Research

Researchers requiring selective HDAC8 inhibitor scaffolds often face inconsistent bromo-fluoro-methyl substitution patterns that compromise target selectivity. 3-Bromo-4-fluoro-5-methylbenzoic acid (CAS 1380310-06-4) solves this with a precisely defined 3-Br/4-F/5-Me arrangement, delivering quantifiable HDAC8 selectivity (IC50=260 nM vs. >4,000 nM for HDAC5/7). • ≥98% purity ensures reproducible cross-coupling outcomes • LogP 2.59 supports improved aqueous solubility in derived candidates • Bulk stock available with ambient shipping for R&D-scale procurement

Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
Cat. No. B13940146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluoro-5-methylbenzoic acid
Molecular FormulaC8H6BrFO2
Molecular Weight233.03 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)Br)C(=O)O
InChIInChI=1S/C8H6BrFO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12)
InChIKeyMNCMLQFUDJCYKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Halogenated Benzoic Acid Building Block for Synthesis


3-Bromo-4-fluoro-5-methylbenzoic acid (CAS 1380310-06-4) is a halogenated aromatic carboxylic acid building block with the molecular formula C₈H₆BrFO₂ and a molecular weight of 233.03 g/mol . This compound is characterized by the presence of three distinct substituents on the benzoic acid core: a bromine atom at the 3-position, a fluorine atom at the 4-position, and a methyl group at the 5-position . This specific substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries [1].

Cross-Coupling Ready Bromine at 3-position for Pd-catalyzed couplings
Defined Substitution Br, F, CH₃ pattern for electronic and steric control
Pharma/Agro Intermediate Supports synthesis of complex molecules

Why Substitution with Analogs Fails


In the context of chemical synthesis and drug discovery, halogenated benzoic acid analogs are not interchangeable building blocks. The specific substitution pattern of 3-bromo-4-fluoro-5-methylbenzoic acid, particularly the arrangement of the bromine, fluorine, and methyl groups, dictates its unique reactivity in cross-coupling reactions, its physicochemical properties (e.g., LogP, solubility), and its potential for selective biological target engagement . The presence of both a bromine (a good leaving group for palladium-catalyzed couplings) and a fluorine (an electron-withdrawing group that influences metabolic stability and binding) at defined positions is a critical structural feature that cannot be replicated by simply using any in-class analog [1]. Substituting this compound with a positional isomer or a compound lacking one of these key substituents would lead to different reaction outcomes, altered pharmacokinetic profiles in derived compounds, and a failure to achieve the specific research or manufacturing objective [2].

Positional Isomers

Different substitution pattern may shift cross-coupling reactivity and downstream LogP.

Fluorine Removal

Loss of 4-fluoro may alter metabolic stability and target binding in derived compounds.

Bromine Absence

Without the bromine leaving group, Pd-mediated coupling steps may not proceed as intended.

Quantifiable Differentiation in Key Properties


Selective HDAC8 Inhibition Profile

3-Bromo-4-fluoro-5-methylbenzoic acid exhibits significant and quantifiable selectivity for Histone Deacetylase 8 (HDAC8) over other class I HDAC isoforms. It inhibits recombinant human HDAC8 with an IC50 of 260 nM, while showing >15-fold weaker inhibition against HDAC5 (IC50 = 4.00E+3 nM) and >17-fold weaker inhibition against HDAC7 (IC50 = 4.50E+3 nM) [1]. This contrasts with many broad-spectrum HDAC inhibitors and provides a defined selectivity window.

HDAC8 Selectivity
Head-to-head
IC₅₀ 260 nM (HDAC8)
vs. 4000 nM (HDAC5), 4500 nM (HDAC7)
Supports HDAC8-targeted inhibitor design; >15-fold over HDAC5, >17-fold over HDAC7
Recombinant enzyme assays; substrate conditions noted
HDAC8 Epigenetics Cancer Research Selective Inhibitor

Lipophilicity and Solubility Comparison

The specific substitution pattern of 3-bromo-4-fluoro-5-methylbenzoic acid results in a calculated LogP of 2.59 , which is lower than that of its positional isomer, 4-bromo-2-fluoro-5-methylbenzoic acid (calculated LogP = 3.27) [1]. This quantitative difference in lipophilicity can significantly impact the solubility, membrane permeability, and pharmacokinetic behavior of molecules derived from these building blocks.

Lipophilicity
Cross-study
LogP 2.59
vs. 3.27 (4-bromo-2-fluoro isomer)
Lower LogP may improve aqueous solubility in derived compounds
Calculated values; experimental verification recommended
LogP Lipophilicity Physicochemical Properties Drug Design

Validated High-Purity Industrial Intermediate

The compound is explicitly claimed as a useful intermediate in a patented industrial production method for substituted benzoic acid compounds, highlighting its role in synthesizing drugs and agrichemicals with high purity and high yield [1]. The commercial availability of this compound with a guaranteed purity of ≥98% ensures reliable and reproducible results in multi-step synthetic sequences, a critical factor for both research and scaled-up production.

Commercial Purity
Class-level
≥98%
Reduces purification burden in multi-step synthesis
Vendor COA; verify per lot
Intermediate Pharmaceutical Synthesis Agrochemical Synthesis High Purity

Optimal Research and Industrial Applications


Selective HDAC8 Inhibitor Library Synthesis

The quantifiable selectivity of 3-bromo-4-fluoro-5-methylbenzoic acid for HDAC8 over HDAC5 and HDAC7 (IC50 = 260 nM vs. 4,000 nM and 4,500 nM, respectively) makes it a compelling starting material for the design and synthesis of focused compound libraries aimed at developing selective HDAC8 inhibitors for cancer and other diseases [1].

Drug Candidates Requiring Lower LogP Scaffold

The calculated LogP of 2.59 for this compound, which is significantly lower than that of its 4-bromo-2-fluoro-5-methyl isomer (LogP = 3.27), provides a quantifiable basis for selecting it as a building block when designing drug candidates that require improved aqueous solubility or reduced non-specific binding [1].

High-Purity Intermediate for Patented Synthesis

This compound is explicitly named in patent literature as a key intermediate for producing substituted benzoic acid compounds with high purity and yield [1]. Its commercial availability at ≥98% purity ensures it meets the stringent quality requirements for synthesizing drug candidates and agrichemicals intended for further development and scale-up.

Application
Selection Property
Validation Focus
HDAC8 inhibitor library synthesis
HDAC8 isoform selectivity
Selectivity over HDAC5/HDAC7 review
Drug scaffold with lower LogP
Lipophilicity control
Experimental LogP and solubility profiling
Patented high-purity intermediate
Consistent lot purity
Vendor COA purity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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